1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-17-12(15(2,3)4)9-13(18-10)19-7-5-11(6-8-19)14(16)20/h9,11H,5-8H2,1-4H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHQAHYEMOECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Functionalization
The synthesis typically begins with constructing the 6-tert-butyl-2-methylpyrimidin-4-yl scaffold. A common route involves cyclocondensation of β-diketones with guanidine derivatives. For example, tert-butyl acetoacetate reacts with methylguanidine hydrochloride under basic conditions to yield 6-tert-butyl-2-methylpyrimidin-4-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to produce 4-chloro-6-tert-butyl-2-methylpyrimidine.
Key Reaction Parameters:
Piperidine Carboxamide Synthesis
Parallel synthesis of the piperidine-4-carboxamide moiety involves:
-
Boc Protection: Piperidine-4-carboxylic acid is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding tert-butyl piperidine-4-carboxylate.
-
Amidation: The ester intermediate reacts with ammonia or amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, achieving 85–92% yields.
Challenges:
-
Deprotection Side Reactions: Acidic Boc removal (e.g., HCl/dioxane) risks carboxamide hydrolysis, necessitating mild conditions.
Transition Metal-Catalyzed Cross-Coupling Strategies
Buchwald-Hartwig Amination
Coupling 4-chloro-6-tert-butyl-2-methylpyrimidine with piperidine-4-carboxamide derivatives via palladium catalysis enables direct C-N bond formation. A representative protocol uses:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%)
-
Base: Cs₂CO₃ in toluene at 100°C
Optimization Insights:
Suzuki-Miyaura Coupling (Pyrimidine-Piperidine Linkage)
While less common, aryl boronic esters of piperidine-4-carboxamide can couple with brominated pyrimidines. For example:
-
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C
Photocatalytic Synthesis Innovations
Visible Light-Mediated C-H Amination
Recent patents describe photocatalytic methods for direct pyrimidine-piperidine coupling without pre-functionalized intermediates. A notable example:
-
Photocatalyst: Acridine salt (0.1 equiv)
-
Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv)
-
Conditions: Blue LED irradiation in anhydrous dichloroethane under O₂ atmosphere
Advantages:
-
Step Economy: One-pot synthesis avoids intermediate isolation.
-
Sustainability: Eliminates heavy metal catalysts and high temperatures.
Solid-Phase and Flow Chemistry Approaches
Automated Continuous Flow Synthesis
Industrial-scale production employs flow reactors for enhanced safety and reproducibility:
-
Pyrimidine Chlorination: POCl₃ is delivered via syringe pump to a heated reactor (residence time: 20 min).
-
Coupling Stage: Pd-catalyzed amination occurs in a packed-bed reactor with immobilized Pd/C.
Performance Metrics:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 78% | 88% |
| Purity | 99% | 99.5% |
| Reaction Time | 12 h | 2 h |
Solid-Phase Carboxamide Formation
Piperidine-4-carboxylic acid immobilized on Wang resin undergoes on-resin amidation with gaseous NH₃, followed by cleavage with TFA. This method achieves 90% yield and simplifies purification.
Amidation Techniques and Optimization
Chemical Reactions Analysis
Types of Reactions
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Compounds containing piperidine and pyrimidine derivatives have been associated with antidepressant effects. Research indicates that such compounds may enhance serotonin and norepinephrine levels in the brain, contributing to mood regulation.
- Anticancer Properties
-
Neuroprotective Effects
- There is emerging evidence that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction with neuroreceptors could play a role in mitigating neuronal damage.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine ring.
- Introduction of the pyrimidine moiety through nucleophilic substitution.
- Final acylation to form the carboxamide group.
Table 1: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine + Pyrimidine | Antidepressant, anticancer |
| 1-(4-Methylpyridin-2-yl)piperidine | Piperidine + Pyridine | Antidepressant |
| N-Boc-piperidine | Piperidine structure | Used in organic synthesis |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antidepressant Effects
- Research on Anticancer Activity
- Neuroprotection Studies
Mechanism of Action
The mechanism of action of 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Potential Functional Implications
While biological data for the target compound are unavailable, insights can be drawn from structurally related analogs:
- Antiviral Activity : Compounds in (naphthyl and methoxypyridyl derivatives) were designed as SARS-CoV-2 inhibitors, suggesting that pyrimidine-piperidine scaffolds may target viral entry or replication .
- Kinase Inhibition : and highlight piperidine-carboxamide derivatives (e.g., AZD5363) as kinase inhibitors, implying that the target compound’s tert-butyl group could modulate selectivity for kinases like Akt .
- Metabolic Stability : The tert-butyl group may enhance metabolic stability compared to halogenated analogs (e.g., 4-fluorobenzyl in ), which are prone to oxidative metabolism .
Biological Activity
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, also known by its CAS number 2549004-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H24N4O
- Molecular Weight : 280.37 g/mol
- CAS Number : 2549004-90-0
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those related to this compound. Specifically, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory response.
These compounds showed comparable effectiveness to celecoxib, a well-known anti-inflammatory drug, indicating that derivatives of this class may serve as potential therapeutic agents.
Structure–Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine and pyrimidine moieties significantly influence biological activity. For instance, varying the substituents on the piperidine ring alters binding affinity and selectivity towards COX enzymes. The presence of the tert-butyl group on the pyrimidine enhances lipophilicity, which is crucial for membrane permeability and bioavailability.
Case Studies
- In Vivo Efficacy : A study investigated the in vivo effects of a similar compound, emphasizing its role as a BCL6 inhibitor, which is implicated in various cancers. The compound exhibited potent activity with an IC50 value of 4.8 nM, showcasing the potential for therapeutic applications in oncology .
- Neuroprotective Properties : Another study explored neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. Although not directly tested on our compound, related derivatives showed moderate protective effects by reducing inflammatory markers and oxidative stress .
Q & A
Q. Advanced Research Focus
- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and P-glycoprotein efflux ratios .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS to detect oxidative metabolites (e.g., tert-butyl hydroxylation) .
- Plasma Stability Assays : Monitor degradation over 24 hours in plasma at 37°C, adjusting formulation (e.g., PEGylation) if instability is observed .
How can researchers address scalability issues in multi-step synthesis without compromising purity?
Q. Basic Research Focus
- Flow Chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., tert-butyl group introduction) .
- Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) for safer, scalable amide couplings .
- Automated Purification : Flash chromatography systems with UV-guided fraction collection ensure consistent purity ≥98% .
What structural features of this compound correlate with off-target effects in kinase inhibition assays?
Advanced Research Focus
The pyrimidine core’s electron-deficient nature may non-specifically bind ATP pockets in kinases. Mitigation strategies:
- Introduce bulky substituents (e.g., cyclopropyl in ) to sterically hinder off-target binding .
- Isoform-specific assays (e.g., kinase panel screening) to identify selectivity profiles .
How can researchers validate the proposed mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., EGFR) to confirm loss of compound efficacy .
- Thermal Shift Assays (TSA) : Measure protein melting point shifts to quantify target engagement .
- Transcriptomic Profiling : RNA-seq analysis post-treatment identifies downstream pathway activation (e.g., apoptosis markers) .
What are the best practices for reconciling contradictory data in solubility and formulation studies?
Basic Research Focus
Discrepancies may arise from polymorphic forms or aggregation. Solutions:
- Powder X-ray Diffraction (PXRD) : Confirm crystalline vs. amorphous states .
- Co-solvency Approaches : Test binary solvent systems (e.g., PEG-400/water) to enhance aqueous solubility .
How can isotopic labeling (e.g., ¹⁴C) aid in tracking metabolic pathways and degradation products?
Q. Advanced Research Focus
- Synthesize ¹⁴C-labeled analogs at the carboxamide carbon to trace metabolic fate via autoradiography .
- Accelerated mass spectrometry (AMS) detects low-abundance metabolites in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
